2-cyclopropyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Beschreibung
The compound 2-cyclopropyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide belongs to the imidazo[1,2-b]pyridazine family, a fused heterocyclic system comprising an imidazole and pyridazine ring. This scaffold is distinguished by a shared nitrogen atom between the two rings, enabling unique electronic and steric properties compared to other isomers (e.g., imidazo[4,5-c]pyridazine or imidazo[4,5-d]pyridazine) . The compound’s structure features a cyclopropyl group at position 2 and a 5-methyl-1,2-oxazol-3-yl carboxamide substituent at position 4.
Eigenschaften
IUPAC Name |
2-cyclopropyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-8-6-12(18-21-8)16-14(20)10-4-5-13-15-11(9-2-3-9)7-19(13)17-10/h4-7,9H,2-3H2,1H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDQMNYPWLBUKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Bromination of Imidazo[1,2-b]Pyridazine
Bromination using N-bromosuccinimide (NBS) in chloroform under reflux achieves 75–89% yields when catalyzed by azobisisobutyronitrile (AIBN) (Table 1). Alternative methods using bromine in acetic acid at 0–20°C yield 36% product but require careful pH neutralization.
Table 1: Bromination Conditions for Imidazo[1,2-b]Pyridazine
| Reagent | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| NBS | Chloroform | AIBN | Reflux | 2 h | 75% |
| Bromine | Acetic acid | None | 0–20°C | 1 h | 36% |
The choice of NBS over bromine improves regioselectivity and reduces side reactions, making it preferable for large-scale synthesis.
Introduction of the Cyclopropyl Group
Cyclopropane rings are typically introduced via transition-metal-catalyzed cross-coupling or cyclopropanation of alkenes. For this compound, Suzuki-Miyaura coupling between 3-bromoimidazo[1,2-b]pyridazine and cyclopropylboronic acid is a viable route.
Suzuki-Miyaura Coupling
Using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80°C facilitates coupling. Yields exceed 70% when using purified intermediates and degassed solvents.
Carboxamide Formation
The final step involves coupling the carboxylic acid derivative with 5-methyl-1,2-oxazol-3-amine. This is achieved through amidation using coupling agents like HATU or EDCl.
Activation and Coupling
The carboxylic acid (6-carboxyimidazo[1,2-b]pyridazine derivative) is activated with HATU in DMF, followed by reaction with the amine. Parallel synthesis protocols from pyrimidine carboxamides demonstrate that this method achieves >80% purity (Table 2).
Table 2: Amidation Efficiency with Different Coupling Agents
| Coupling Agent | Solvent | Base | Purity |
|---|---|---|---|
| HATU | DMF | DIPEA | 95% |
| EDCl/HOBt | DCM | Triethylamine | 85% |
Optimization Strategies
Purification Techniques
Yield Enhancement
-
Catalyst screening : Pd-based catalysts with bulky ligands improve cross-coupling efficiency.
-
Reaction monitoring : TLC and HPLC ensure intermediate purity before proceeding.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC with a C18 column (ACN/water gradient) confirms purity ≥98%.
Challenges and Solutions
-
Cyclopropane stability : Use of anhydrous conditions prevents ring-opening.
-
Oxazole sensitivity : Low-temperature amidation avoids decomposition.
Comparative Analysis of Synthetic Routes
Route 1 (NBS bromination → Suzuki coupling → HATU amidation) achieves higher overall yields (65%) compared to Route 2 (bromine bromination → Stille coupling → EDCl amidation, 45%).
Industrial Scalability
Kilogram-scale production employs continuous flow reactors for bromination and coupling steps, reducing reaction times by 40% .
Analyse Chemischer Reaktionen
Types of Reactions
2-cyclopropyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-cyclopropyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Related Compounds
Structural and Functional Modifications
The imidazo[1,2-b]pyridazine core is highly versatile, allowing substitutions at positions 2, 3, and 6 to modulate activity. Below is a comparison of key analogues:
Table 1: Structural and Pharmacological Comparison of Selected Imidazo[1,2-b]pyridazine Derivatives
Pharmacological Profiles
Kinase Inhibition
- Analogues : Compounds like the (S)-2,2,2-trifluoroethyl derivative show activity against adaptor-associated kinase 1 (AAK1) , implicated in neuropathic pain pathways . The presence of a methoxypyridine group in this analogue enhances its binding affinity compared to the cyclopropyl-oxazole substitution in the target compound.
Receptor Binding
- Benzodiazepine Receptor: Analogues such as 3-benzamidomethyl-2-(3',4'-methylenedioxyphenyl)-6-methylthioimidazo[1,2-b]pyridazine exhibit nanomolar IC₅₀ values (1–2 nM) in displacing [³H]diazepam, surpassing diazepam’s potency (4.2 nM) . The target compound’s oxazole carboxamide substituent may reduce benzodiazepine receptor affinity but improve selectivity for kinase targets.
Metabolic Stability
- The cyclopropyl group in the target compound likely enhances metabolic stability compared to analogues with linear alkyl chains (e.g., butylamino in the 408.5 g/mol compound), which may exhibit faster hepatic clearance .
Research Findings and Therapeutic Implications
- Oncology : The target compound’s Haspin inhibition aligns with emerging strategies to disrupt mitosis in cancer cells .
- Neurological Disorders : Analogues with AAK1 or benzodiazepine receptor activity show promise in pain management and anxiety disorders, respectively .
- Structural Insights : Substitutions at position 6 (carboxamide vs. methylthio) critically influence target selectivity, while position 2 groups (cyclopropyl vs. trifluoroethyl) modulate pharmacokinetic properties.
Biologische Aktivität
The compound 2-cyclopropyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a member of the imidazo[1,2-b]pyridazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure
The chemical structure of 2-cyclopropyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide can be represented as follows:
Molecular Weight
The molecular weight of the compound is approximately 250.28 g/mol .
Key Functional Groups
- Imidazo[1,2-b]pyridazine core structure
- Cyclopropyl group
- Oxazole moiety
- Carboxamide functional group
Antitumor Activity
Recent studies have indicated that derivatives of imidazo[1,2-b]pyridazine exhibit significant antitumor properties. For instance, compounds with similar structures have shown effective inhibition against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of BRAF(V600E)
In a study evaluating the antitumor potential of pyrazole derivatives, compounds structurally related to 2-cyclopropyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine demonstrated potent inhibitory activity against the BRAF(V600E) mutation, a common target in melanoma therapy. The IC50 values for these compounds ranged from 50 nM to 100 nM , indicating their potential as therapeutic agents in targeted cancer therapy .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways and the downregulation of nitric oxide (NO) production .
Antimicrobial Activity
Preliminary studies suggest that 2-cyclopropyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with cellular integrity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-b]pyridazine derivatives. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of cyclopropyl group | Increases potency against certain kinases |
| Variation in oxazole substituents | Alters anti-inflammatory and anticancer efficacy |
| Modifications at carboxamide position | Enhances solubility and bioavailability |
Pharmacokinetics
Pharmacokinetic studies indicate that compounds similar to 2-cyclopropyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine exhibit favorable absorption and distribution characteristics. Notably, oral bioavailability has been reported to be around 40% , with a half-life conducive to therapeutic use .
Q & A
Q. Basic
- Kinase Inhibition : VEGFR2 kinase inhibition assays (IC₅₀ determination via fluorescence polarization) .
- Antimicrobial Activity : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values reported .
- Anticancer Screening : NCI-60 cell line panel testing, with GI₅₀ values calculated for dose-response curves .
How can structure-activity relationship (SAR) studies be designed for derivatives?
Advanced
Methodology :
Structural Modifications :
- Core Variations : Replace cyclopropyl with tert-butyl or fluorophenyl groups to assess steric/electronic effects .
- Oxazole Substitutions : Test 5-methyl vs. 5-ethyl or halogenated oxazoles .
Biological Testing : Compare IC₅₀/MIC values across derivatives.
Data Analysis : Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity .
Q. Example SAR Table :
| Derivative | R₁ (Cyclopropanyl) | R₂ (Oxazole) | VEGFR2 IC₅₀ (nM) |
|---|---|---|---|
| Parent Compound | Cyclopropyl | 5-Methyl | 12.3 |
| tert-Butyl Analog | tert-Butyl | 5-Methyl | 28.7 |
| 5-Fluorooxazole Derivative | Cyclopropyl | 5-Fluoro | 8.9 |
How can contradictions in biological data across studies be resolved?
Q. Advanced
- Mechanistic Clarification : Perform surface plasmon resonance (SPR) to validate binding affinity to VEGFR2 .
- Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) .
- Off-Target Profiling : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
What strategies optimize reaction yields during scale-up synthesis?
Q. Advanced
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for coupling steps to reduce side products .
- Solvent Optimization : Replace DMF with acetonitrile for easier purification .
- High-Throughput Screening : Automate reaction parameter testing (temperature, stoichiometry) to identify optimal conditions .
How are protein-compound interactions characterized mechanistically?
Q. Advanced
- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., VEGFR2) to identify binding motifs .
- NMR Titration : Monitor chemical shift perturbations in target proteins upon compound binding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
How can stability issues in biological assays be addressed?
Q. Advanced
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify degradation products .
- pH-Dependent Stability : Test compound integrity in PBS (pH 7.4 vs. 5.0) over 24 hours .
- Formulation Adjustments : Use cyclodextrin-based carriers to enhance aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
